6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H3Cl2N3·HCl It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of two chlorine atoms at the 6th and 8th positions of the imidazo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride typically involves multi-step reactions. One common method includes the use of N-chloro-succinimide in chloroform, followed by heating . Another method involves the use of sodium carbonate in ethanol, water, and toluene under reflux conditions . These reactions are carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
N-chloro-succinimide: Used in chloroform for chlorination reactions.
Sodium Carbonate: Used in ethanol, water, and toluene for substitution reactions under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloroimidazo[1,2-a]pyridin-2-yl acetic acid hydrochloride: Similar in structure but with an acetic acid group.
6-chloroimidazo[1,2-a]pyrazine: Lacks the second chlorine atom at the 8th position.
Uniqueness
This dual chlorination enhances its ability to participate in various chemical reactions and increases its binding affinity in biological systems .
Eigenschaften
Molekularformel |
C6H4Cl3N3 |
---|---|
Molekulargewicht |
224.5 g/mol |
IUPAC-Name |
6,8-dichloroimidazo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C6H3Cl2N3.ClH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H |
InChI-Schlüssel |
KTNAZPQWXGDTGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.